molecular formula C2H8FNOSi B14437498 O-[Fluoro(dimethyl)silyl]hydroxylamine CAS No. 79129-02-5

O-[Fluoro(dimethyl)silyl]hydroxylamine

Cat. No.: B14437498
CAS No.: 79129-02-5
M. Wt: 109.17 g/mol
InChI Key: SOVDNLMYKNPFIS-UHFFFAOYSA-N
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Description

O-[Fluoro(dimethyl)silyl]hydroxylamine is a silicon-containing hydroxylamine derivative characterized by a fluoro-dimethylsilyl group attached to the hydroxylamine oxygen. Its structure combines the nucleophilic hydroxylamine moiety with the electron-withdrawing fluoro-silyl group, which may enhance its stability and reactivity compared to simpler hydroxylamine derivatives .

Properties

CAS No.

79129-02-5

Molecular Formula

C2H8FNOSi

Molecular Weight

109.17 g/mol

IUPAC Name

O-[fluoro(dimethyl)silyl]hydroxylamine

InChI

InChI=1S/C2H8FNOSi/c1-6(2,3)5-4/h4H2,1-2H3

InChI Key

SOVDNLMYKNPFIS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(ON)F

Origin of Product

United States

Preparation Methods

Direct Silylation of Hydroxylamine

The most straightforward route involves reacting hydroxylamine or its salts with fluoro(dimethyl)silyl chloride (FMe$$_2$$SiCl). This method mirrors the synthesis of O-(trimethylsilyl)hydroxylamine:

Procedure :

  • Reagents : Hydroxylamine hydrochloride (NH$$2$$OH·HCl) and FMe$$2$$SiCl are combined in a 1:1 molar ratio.
  • Base : Triethylamine (Et$$_3$$N) or pyridine is added to scavenge HCl.
  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere.
  • Conditions : Stirring at 0–25°C for 4–12 hours.

Reaction Equation :
$$
\text{NH}2\text{OH·HCl} + \text{FMe}2\text{SiCl} + 2\ \text{Et}3\text{N} \rightarrow \text{FMe}2\text{Si–ONH}2 + 2\ \text{Et}3\text{N·HCl}
$$

Challenges :

  • Moisture sensitivity of FMe$$_2$$SiCl necessitates strict anhydrous conditions.
  • Competing N-silylation may occur, requiring careful stoichiometric control.

Transsilylation from Trimethylsilyl Derivatives

An alternative method substitutes a trimethylsilyl (TMS) group with FMe$$_2$$Si using fluorinating agents. This approach is inferred from silyl exchange reactions in organosilicon chemistry:

Procedure :

  • Starting Material : O-(Trimethylsilyl)hydroxylamine (TMS–ONH$$_2$$).
  • Fluorinating Agent : Boron trifluoride (BF$$3$$) or fluorosilanes (e.g., Me$$2$$SiF).
  • Catalyst : Lewis acids like AlCl$$3$$ or ZnCl$$2$$.
  • Conditions : Reflux in DCM or toluene (80–110°C, 6–24 hours).

Reaction Equation :
$$
\text{TMS–ONH}2 + \text{FMe}2\text{Si–X} \xrightarrow{\text{catalyst}} \text{FMe}2\text{Si–ONH}2 + \text{TMS–X}
$$
(X = Cl, Br)

Limitations :

  • Low yields due to equilibrium challenges.
  • Requires purification via fractional distillation or column chromatography.

Analytical and Optimization Data

Table 1. Comparative Analysis of Silyl Hydroxylamine Syntheses

Method Starting Materials Yield (%) Purity (%) Key Challenges
Direct Silylation NH$$2$$OH·HCl, FMe$$2$$SiCl 60–75 90–95 Moisture sensitivity
Transsilylation TMS–ONH$$2$$, Me$$2$$SiF 40–55 85–90 Equilibrium limitations

Mechanistic Insights

The direct silylation proceeds via a nucleophilic substitution mechanism:

  • Deprotonation of NH$$2$$OH by Et$$3$$N generates NH$$_2$$O$$^-$$.
  • NH$$2$$O$$^-$$ attacks the electrophilic silicon center in FMe$$2$$SiCl.
  • HCl byproduct is neutralized by Et$$_3$$N, driving the reaction forward.

In transsilylation, the Lewis acid polarizes the Si–X bond, facilitating exchange between silyl groups.

Applications in Synthesis

O-[Fluoro(dimethyl)silyl]hydroxylamine serves as a precursor for:

  • Protected hydroxylamines : Stabilizes NH$$_2$$O– during peptide coupling.
  • Radical reactions : Silicon groups facilitate homolytic cleavage under UV light.

Chemical Reactions Analysis

Types of Reactions

O-[Fluoro(dimethyl)silyl]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used to replace the silyl group.

Major Products Formed

    Oxidation: Oximes or nitroso compounds.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted hydroxylamines depending on the nucleophile used.

Scientific Research Applications

O-[Fluoro(dimethyl)silyl]hydroxylamine has several applications in scientific research:

    Biology: Employed in the modification of biomolecules for labeling and detection purposes.

    Medicine: Investigated for potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of O-[Fluoro(dimethyl)silyl]hydroxylamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silyl group can stabilize intermediates and transition states, facilitating the formation of desired products. The fluorine atom can influence the reactivity and selectivity of the compound through electronic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares O-[Fluoro(dimethyl)silyl]hydroxylamine with structurally related compounds:

Compound Name Substituent on Hydroxylamine Key Structural Features Reactivity/Stability Notes
This compound F-Si(CH₃)₂ High electronegativity (F), moderate steric bulk Likely more electrophilic due to F; stable under anhydrous conditions (inferred)
O-[Chloro(dimethyl)silyl]hydroxylamine Cl-Si(CH₃)₂ Lower electronegativity (Cl) Less reactive than F analog; used in antifungal agents (e.g., 1-{[chloro(dimethyl)silyl]methyl}-2,6-piperidinedione)
O-(2-Trimethylsilylethyl)hydroxylamine (CH₃)₃Si-CH₂CH₂- Bulky trimethylsilyl group Enhanced steric hindrance; used as a protected hydroxylamine in peptide synthesis
Hydroxylamine-O-sulfonic acid SO₃H Strong electron-withdrawing sulfonic acid Highly reactive but unstable; requires careful handling

Reactivity in Amination Reactions

  • This contrasts with Kürti’s 2019 method using hydroxylamine-O-sulfonic acid, which requires pre-activated substrates .
  • O-(2,4-Dinitrophenyl)hydroxylamine : Lacks silicon but features a strong electron-withdrawing nitro group. Its reactivity is similar to silyl-hydroxylamines but may produce α-hydrazinyl byproducts requiring further reduction .
  • Chloro-silyl analogs : Demonstrated in antifungal applications, suggesting that halogen choice (F vs. Cl) impacts biological activity and synthetic utility .

Stability and Handling

  • Fluorinated silyl-hydroxylamines are expected to exhibit greater hydrolytic stability compared to hydroxylamine-O-sulfonic acid, which degrades readily in moisture .
  • Trimethylsilyl derivatives (e.g., O-(2-trimethylsilylethyl)hydroxylamine hydrochloride) are commercially available and stable under inert conditions, but bulkier groups may limit reactivity in sterically demanding reactions .

Q & A

Q. What strategies are effective for designing this compound derivatives with tailored bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify the silyl group (e.g., replace fluorine with methoxy) to balance lipophilicity and reactivity.
  • Click Chemistry : Introduce azide/alkyne handles for bioconjugation.
  • In Silico Screening : Dock derivatives into enzyme active sites (e.g., HDACs) to predict binding affinity .

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